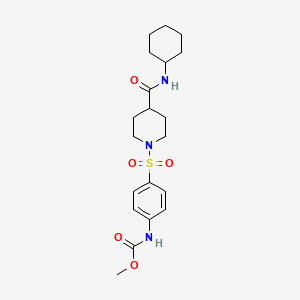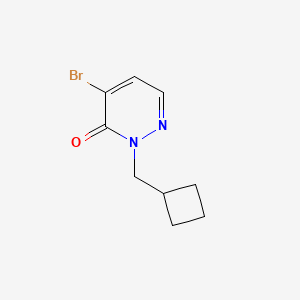
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, and pressure can all affect the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability, and can also help to predict its behavior in different conditions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. These properties can provide information about the compound’s physical characteristics and its behavior in different conditions.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one and its derivatives are recognized as key intermediates in synthesizing diverse heterocyclic compounds. Notably, their utility extends to the creation of aroylacrylic acids, pyridazinones, and furanones derivatives, which are synthesized through reactions involving various nucleophilic agents and subsequent transformations. These synthesized heterocyclic compounds are often pursued for their potential medicinal properties, including antibacterial activities (El-Hashash et al., 2015).
Anticancer, Antiangiogenic, and Antioxidant Agents
In the realm of cancer research, pyridazinone derivatives have exhibited promising results. Some synthesized derivatives have shown inhibitory effects on various cancer cell lines and possess potential antiangiogenic properties, affecting cytokines involved in tumor progression. Moreover, these compounds have been evaluated for their antioxidant activities, indicating a broad spectrum of biological relevance (Kamble et al., 2015).
Synthesis of Heterocyclic Systems
The compound also plays a role in the synthesis of diverse heterocyclic systems. It has been utilized in reactions leading to the formation of imidazo[1,2-a]pyridines and other heterocyclic derivatives, which are crucial in the development of biologically active compounds (Linxiao Wang et al., 2016).
Synthetic Methodology and Chemical Properties
Copper-Catalyzed Dehydrogenation
In chemical synthesis, the dehydrogenation of C–C bonds to C=C bonds in pyridazinones has been efficiently achieved through copper-catalyzed aerobic processes. This methodology is compatible with various functional groups and has been applied in the synthesis of structurally diverse N-substituted pyridazinone compounds (Liang et al., 2013).
Fluorescence Properties
In the field of materials science, the fluorescence properties of pyridazin-3(2H)-one derivatives have been studied to estimate ground and excited state dipole moments. This research is crucial for understanding the solvatochromic behaviors and potential applications in photophysical and photochemical devices (Desai et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely.
Direcciones Futuras
This could involve potential applications of the compound, or areas where further research is needed. This could be based on the compound’s properties, its mechanism of action, or its behavior in certain reactions.
I hope this general outline is helpful. For a more detailed analysis, you might consider consulting a chemist or a relevant research database. Please note that without specific studies or data on “4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one”, any detailed analysis would be speculative.
Propiedades
IUPAC Name |
4-bromo-2-(cyclobutylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-5-11-12(9(8)13)6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGRJSYROZMDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

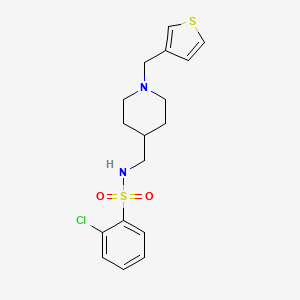
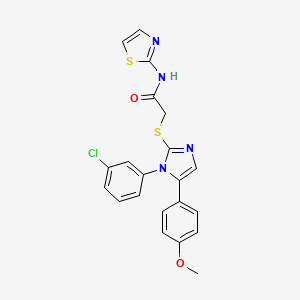
![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)
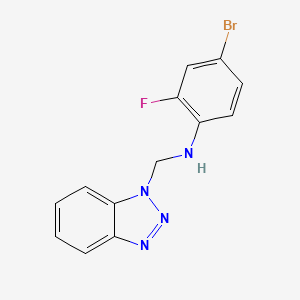
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)
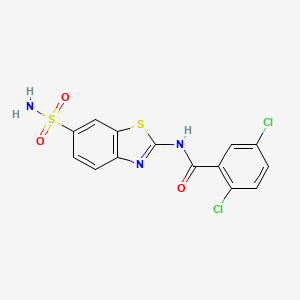
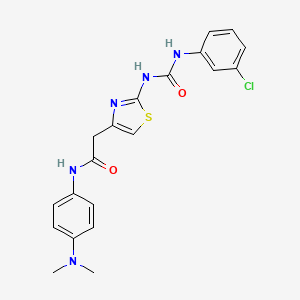
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)
![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
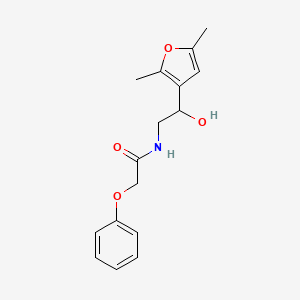
![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)
